Cas no 2168707-45-5 (5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane)

5-(3-Methylbutan-2-yl)-2,5-diazaspiro[3.4]octane is a spirocyclic amine derivative with a unique structural framework, combining a diazaspiro core with a branched alkyl substituent. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, owing to its rigid spirocyclic scaffold, which can enhance molecular stability and selectivity. The presence of both nitrogen atoms in the diaza ring system allows for further functionalization, making it valuable for the development of bioactive molecules. Its structural complexity and stereochemical features may also contribute to applications in asymmetric catalysis or as a chiral building block. The compound's synthetic utility is underscored by its balanced lipophilicity and steric profile.
5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane structure
2168707-45-5 structure
Product Name:5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane
CAS No:2168707-45-5
MF:C11H22N2
MW:182.305782794952
CID:6097426
PubChem ID:165743637
Update Time:2025-06-14

5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane
    • 5-(3-methylbutan-2-yl)-2,5-diazaspiro[3.4]octane
    • EN300-1274077
    • 2168707-45-5
    • Inchi: 1S/C11H22N2/c1-9(2)10(3)13-6-4-5-11(13)7-12-8-11/h9-10,12H,4-8H2,1-3H3
    • InChI Key: TUGHPSIHDASYIT-UHFFFAOYSA-N
    • SMILES: N1(C(C)C(C)C)CCCC21CNC2

Computed Properties

  • Exact Mass: 182.178298710g/mol
  • Monoisotopic Mass: 182.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 15.3Ų

5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane Pricemore >>

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5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane Related Literature

Additional information on 5-(3-methylbutan-2-yl)-2,5-diazaspiro3.4octane

Comprehensive Overview of 5-(3-methylbutan-2-yl)-2,5-diazaspiro[3.4]octane (CAS No. 2168707-45-5): Properties, Applications, and Industry Insights

The compound 5-(3-methylbutan-2-yl)-2,5-diazaspiro[3.4]octane (CAS No. 2168707-45-5) is a structurally unique spirocyclic amine derivative gaining attention in pharmaceutical and agrochemical research. Its diazaspiro[3.4]octane core provides a rigid three-dimensional framework that enhances binding selectivity, making it valuable for drug discovery applications. Recent studies highlight its potential as a scaffold molecule for modulating protein-protein interactions, a hot topic in targeted therapy development.

With the rise of AI-driven molecular design, researchers are increasingly exploring spirocyclic compounds like this for their improved metabolic stability compared to flat aromatic systems. The 3-methylbutan-2-yl side chain introduces steric hindrance, which can fine-tune pharmacokinetic properties – a key consideration in modern small molecule optimization. This aligns with current industry trends toward fragment-based drug discovery, where such building blocks are prized for their 3D character and vector diversity.

The synthetic versatility of 2168707-45-5 makes it particularly interesting for medicinal chemistry applications. Its diazaspiro structure can serve as a conformational constraint element in drug candidates, addressing common challenges in bioavailability improvement. Recent patent analyses show growing interest in similar spirocyclic amines for CNS targets, reflecting the neuroscience community's search for blood-brain barrier permeable scaffolds.

From a green chemistry perspective, the synthesis of 5-(3-methylbutan-2-yl)-2,5-diazaspiro[3.4]octane presents opportunities for catalytic asymmetric methods development. This resonates with the pharmaceutical industry's push toward sustainable synthesis routes. The compound's chiral centers make it relevant to discussions about stereoselective synthesis – a frequent search topic among organic chemists exploring enantioselective catalysis techniques.

Analytical characterization of CAS 2168707-45-5 typically involves advanced techniques like NMR crystallography and HRMS, reflecting modern structural elucidation trends. Its physicochemical properties (logP, PSA, etc.) are frequently modeled using computational chemistry tools, connecting to the growing field of in silico ADMET prediction. These aspects make it a compelling case study for cheminformatics education.

In material science applications, the spiro[3.4]octane framework shows promise for designing functional materials with specific molecular recognition properties. This intersects with nanotechnology research exploring supramolecular assemblies, where such structurally defined building blocks can enable precise molecular engineering.

The commercial availability of 2168707-45-5 through specialty chemical suppliers has facilitated its adoption in high-throughput screening libraries. Its inclusion in fragment libraries for FBDD (Fragment-Based Drug Discovery) demonstrates its relevance to current hit identification strategies. This connects to frequent searches about privileged structures in medicinal chemistry.

Ongoing research into 5-(3-methylbutan-2-yl)-2,5-diazaspiro[3.4]octane derivatives explores their potential as allosteric modulators for various biological targets. The compound's vector geometry makes it particularly interesting for GPCR targeting, a major focus area in drug discovery pipelines worldwide. These applications align with trending searches about next-generation therapeutics and precision medicine approaches.

From a regulatory standpoint, the compound's novel structure presents interesting challenges in patent landscaping and IP strategy – topics frequently searched by pharma executives. Its structural novelty also raises questions about optimal salt selection and polymorph screening strategies, connecting to formulation scientists' common queries.

The future development of CAS 2168707-45-5 derivatives will likely benefit from emerging technologies like automated synthesis platforms and machine learning-assisted molecular design. These cutting-edge approaches address the pharmaceutical industry's need for accelerated discovery timelines while maintaining structural diversity – balancing act frequently discussed in drug discovery forums and publications.

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